5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine
Overview
Description
5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with methyl groups at the 5 and 6 positions and a pyridinyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate and acetone under reflux conditions. The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted triazines with different functional groups.
Scientific Research Applications
5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with biological receptors, modulating their signaling pathways. These interactions are often mediated by the triazine and pyridinyl moieties, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(4-pyridinyl)-1,2,4-triazine: Lacks one methyl group compared to 5,6-Dimethyl-3-(pyridin-4-yl)-1,2,4-triazine.
5,6-Dimethyl-1,2,4-triazine: Lacks the pyridinyl group.
3-(4-Pyridinyl)-1,2,4-triazine: Lacks the methyl groups at the 5 and 6 positions.
Uniqueness
5,6-Dimethyl-3-(4-pyridinyl)-1,2,4-triazine is unique due to the presence of both methyl and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,6-dimethyl-3-pyridin-4-yl-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-3-5-11-6-4-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLTZBWZUYHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)C2=CC=NC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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